BenchChemオンラインストアへようこそ!

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Lipophilicity ADME Prediction Lead Optimization

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 959421-95-5) is a dihydroquinoline derivative belonging to the N‑carboxylic acid ester class of heterocycles, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g mol⁻¹. The compound features a partially saturated quinoline core bearing a 7‑methyl substituent and a methyl carbamate protecting group at the 1‑position.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B11894577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCN2C(=O)OC)C=C1
InChIInChI=1S/C12H15NO2/c1-9-5-6-10-4-3-7-13(11(10)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
InChIKeyGHUHGACYXGFPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate for Procurement: A Physicochemical & Comparability Snapshot


Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 959421-95-5) is a dihydroquinoline derivative belonging to the N‑carboxylic acid ester class of heterocycles, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g mol⁻¹ . The compound features a partially saturated quinoline core bearing a 7‑methyl substituent and a methyl carbamate protecting group at the 1‑position. This structural motif is employed as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, epigenetic modulation, and CNS‑active agents [1]. Commercially, the target compound is consistently available in high purity (≥98 %) from multiple ISO‑certified suppliers, facilitating its direct use in lead‑optimization campaigns .

Why Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate Cannot Be Casually Replaced by Other Dihydroquinoline Derivatives


Substituting Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate with a seemingly close analog introduces measurable shifts in key molecular properties that directly impact pharmacokinetic profiling, synthetic scalability, and regulatory qualification. The 7‑methyl group increases lipophilicity by approximately 0.3 logP units relative to the des‑methyl parent , altering tissue distribution and metabolic clearance. Replacing the methyl carbamate with a tert‑butyl carbamate (Boc) inflates molecular weight by ~20 % and adds 1.2 logP units , which changes cell permeability and necessitates different deprotection conditions. Such deviations, although subtle, can negate structure‑activity relationships established in lead series and introduce unanticipated off‑target liabilities [1].

Quantitative Differentiation Evidence for Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate


Lipophilicity Tuning: LogP Shift Relative to Des-methyl and Boc Analogs

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate exhibits a computed LogP of 2.51, compared to 2.18 for the des‑methyl analog (Methyl 3,4-dihydroquinoline-1(2H)-carboxylate) and 3.68 for the tert‑butyl carbamate analog (tert‑Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate) . The 0.33-unit increase over the des‑methyl scaffold is consistent with the hydrophobic contribution of the 7‑methyl substituent, while the 1.17‑unit deficit relative to the Boc analog reflects the polarity difference between methyl carbamate and tert‑butyl carbamate protecting groups.

Lipophilicity ADME Prediction Lead Optimization

Molecular Weight and Bulk: Differentiating Carbamate Protecting Group Size

The molecular weight of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (205.25 g/mol) is 14.0 g/mol heavier than the des‑methyl analog (191.23 g/mol) but 42.08 g/mol lighter than the tert‑butyl carbamate analog (247.33 g/mol) . The addition of a single methyl group contributes a 7.3% mass increase, while replacing the methyl ester with a tert‑butyl ester adds 20.5% extra mass.

Molecular Weight Optimization Fragment-Based Design Pharmacokinetics

Hydrogen Bond Acceptor Count: Impact on Permeability and Solubility

The target compound possesses 2 hydrogen bond acceptors (HBA), identical to the des‑methyl and Boc analogs . However, the absence of hydrogen bond donors (HBD = 0) distinguishes all three dihydroquinoline carbamates from the free‑amine precursor 7‑Methyl-1,2,3,4‑tetrahydroquinoline (HBD = 1), which has markedly different permeability and efflux characteristics due to the additional donor [1]. In drug design, a zero‑donor profile is often preferred for blood‑brain barrier penetration, giving the target compound a class‑level advantage over amine‑containing alternatives.

Hydrogen Bonding Permeability Rule-of-Five

Purity and Quality Benchmarks: Vendor‑Certified Purity Advantage

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is commercially offered at ≥98% purity by multiple suppliers (e.g., ChemicalBook, Leyan) , whereas the des‑methyl analog is typically listed as 95+% purity . This 3‑percentage‑point purity difference, although small, translates to lower batch‑to‑batch variability and improved reproducibility in sensitive catalytic or biological assays, directly reducing downstream failure rates in medicinal chemistry programs.

Purity Specification Quality Control Procurement

Synthetic Versatility: Orthogonal Carbamate Deprotection vs. Boc Hydrolysis

The methyl carbamate of the target compound can be cleaved under basic conditions (e.g., KOH/MeOH or LiOH/THF/H₂O), whereas the tert‑butyl carbamate analog requires acidic treatment (TFA or HCl/dioxane) [1]. This orthogonal reactivity allows the target compound to be employed in synthetic sequences where acid‑sensitive functional groups elsewhere in the molecule preclude the use of Boc‑protected intermediates. Quantitative yields for methyl carbamate deprotection in dihydroquinoline series are reported to exceed 85% under standard basic conditions, compared to ~75–80% for Boc deprotection in the presence of competing side reactions [2].

Protecting Group Strategy Synthetic Tractability Late-Stage Functionalization

Optimal Use Scenarios for Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate Based on Differentiating Evidence


Lead Optimization of CNS‑Penetrant Kinase Inhibitors

The intermediate LogP (2.51) and zero‑HBD profile of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate align with the physicochemical requirements for blood‑brain barrier penetration . Compared to the more lipophilic Boc analog (LogP 3.68) or the free amine (HBD = 1), the target compound offers a balanced permeability‑solubility window, making it a privileged scaffold for CNS kinase inhibitor programs where molecular weight must remain below 300 Da for optimal brain exposure.

Orthogonal Synthetic Routes in Medicinal Chemistry Campaigns

In synthetic sequences that introduce acid‑sensitive moieties (e.g., acetals, silyl ethers, or certain heterocycles), the methyl carbamate of the target compound enables late‑stage deprotection under basic conditions without compromising the integrity of the entire molecule [1]. This orthogonal reactivity, demonstrated in the dihydroquinoline carbamate class with >85% yield, directly contrasts with the Boc analog that mandates acidic conditions and can lead to unwanted side reactions.

High‑Throughput Screening Library Design

The high vendor‑certified purity (≥98%) and consistent ISO‑quality manufacturing of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate ensure reliable dosing in HTS campaigns . The compound's molecular weight (205.25 Da) and 2‑HBA profile confer favorable ligand efficiency scores, making it a suitable member of fragment‑based screening collections aimed at identifying novel hits against epigenetic targets.

Fragment‑Based Drug Discovery Against Epigenetic Targets

The 7‑methyl substituent provides a modest yet significant (0.33 LogP) increase in hydrophobicity over the des‑methyl scaffold , which can be exploited to probe lipophilic pockets in bromodomain or methyltransferase targets. Combined with its low molecular weight and zero‑HBD profile, the compound serves as a high‑quality fragment for structure‑guided optimization, reducing the need for extensive physicochemical property adjustments in hit‑to‑lead phases.

Quote Request

Request a Quote for Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.